molecular formula C16H11Cl2N3OS B2727850 2,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392243-40-2

2,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2727850
CAS No.: 392243-40-2
M. Wt: 364.24
InChI Key: DQUCOEVDPHNXFC-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a thiadiazole ring and dichlorobenzamide moiety, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 2-methylphenyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization with an oxidizing agent.

    Chlorination: The resulting thiadiazole compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions.

    Coupling with Benzamide: The chlorinated thiadiazole is then coupled with 2,5-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial growth by targeting essential enzymes in the pathogen’s metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzamide: Shares the dichlorobenzamide moiety but lacks the thiadiazole ring.

    1,3,4-thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.

Uniqueness

2,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its combined structural features of both dichlorobenzamide and thiadiazole, which contribute to its distinct chemical and biological properties. This combination allows it to exhibit a broader range of activities compared to its individual components.

Properties

IUPAC Name

2,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS/c1-9-4-2-3-5-11(9)15-20-21-16(23-15)19-14(22)12-8-10(17)6-7-13(12)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUCOEVDPHNXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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